molecular formula C14H16BrN B1376192 6-bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 1427378-93-5

6-bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B1376192
CAS No.: 1427378-93-5
M. Wt: 278.19 g/mol
InChI Key: DRDOXCHFYRVURO-UHFFFAOYSA-N
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Description

6-Bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the CAS Number: 21865-50-9 . It has a molecular weight of 250.14 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C12H12BrN .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 378.7°C at 760 mmHg .

Scientific Research Applications

Antitumor Activity

6-Bromo-3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has shown promising results in antitumor applications. A study by Murali et al. (2017) synthesized hetero annulated isoxazolo-, pyrido-, and pyrimido carbazoles, demonstrating significant in vitro antitumor activity, particularly against the MCF-7 cell line. They identified a pyrimido carbazole compound as a potential therapeutic drug against cancer cell proliferation (Karunanidhi Murali, H. Sparkes, K. Rajendra Prasad, 2017).

Electrophilic Substitution for Antitumor Agents

Haider et al. (2014) explored the electrophilic substitution of dimethyl 1-methylcarbazole-2,3-dicarboxylate, leading to the synthesis of new b-fused carbazoles as potential antitumor agents. This process involved transforming the 6-bromo derivative via electrophilic substitution, which was used to prepare various pyridazine- or pyrrole-fused carbazoles (N. Haider, B. Marian, T. Nagel, Mark A. Tarnai, Katharina Tropper, 2014).

Synthesis of Tritium Labeled Carbazoles

Berthelette et al. (2004) synthesized tritium-labeled 2,3,4,9-tetrahydro-1H-carbazole compounds as potent DP receptor antagonists. They achieved high radiochemical purity, suggesting applications in receptor imaging and pharmacological studies (Carl Berthelette, M. Boyd, N. Lachance, Bruno Roy, C. Sturino, J. Scheigetz, R. Zamboni, 2004).

Photophysics of Carbazole Derivatives

Ghosh et al. (2013) investigated the solution phase photophysics of two de novo designed hydrogen bond-sensitive 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives. Their study focused on the photophysical characterization of these compounds in different solvents, exploring their potential in fluorescence-based applications (Sujay Ghosh, A. Mitra, C. Saha, S. Basu, 2013).

Antibacterial Evaluation

Selvam et al. (2019) conducted a study on the synthesis and antibacterial evaluation of dibromo and N-bromoacetyl derivatives of carbazole. They synthesized various compounds and demonstrated excellent antibacterial activity, highlighting potential applications in antimicrobial treatments (G. Selvam, M. Murugesan, Sangeetha Uthaikumar, 2019).

Synthesis of Microwave-Assisted Carbazole Derivatives

Chaudhary et al. (2016) focused on the microwave-assisted synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives and their anticancer activity. They found that certain synthesized derivatives showed significant activity against the A-549 cell line, indicating potential in cancer treatment (M. Chaudhary, Praveen D Chaudhary, 2016).

Safety and Hazards

The compound is classified under the GHS07 pictogram . The signal word for the compound is “Warning” and it has the hazard statement H302 . The precautionary statements for the compound are P280-P305+P351+P338 .

Properties

IUPAC Name

6-bromo-3,3-dimethyl-1,2,4,9-tetrahydrocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN/c1-14(2)6-5-13-11(8-14)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDOXCHFYRVURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C3=C(N2)C=CC(=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208619
Record name 1H-Carbazole, 6-bromo-2,3,4,9-tetrahydro-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427378-93-5
Record name 1H-Carbazole, 6-bromo-2,3,4,9-tetrahydro-3,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427378-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Carbazole, 6-bromo-2,3,4,9-tetrahydro-3,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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